N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzothiazole ring (a type of heterocyclic compound), an acetamido group (which is a functional group consisting of a carbonyl group attached to nitrogen), and a nitrobenzothiophene carboxamide group .Scientific Research Applications
Synthesis and Antioxidant Activity
The compound N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, due to its structural complexity, may find relevance in research focused on the synthesis of novel carboxamides and their biological evaluations. For instance, studies on the synthesis and antioxidant activities of N-substituted benzyl/phenyl carboxamides have shown that such compounds can possess moderate to significant radical scavenging activity. These activities suggest potential applications in designing molecules with antioxidant properties, where modifications to the core structure of N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide could lead to new insights and developments in antioxidant research (Ahmad et al., 2012).
Antibacterial and Antitumor Potential
The structure of N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide shares similarities with benzothiazole derivatives, which have been synthesized and evaluated for their antimicrobial and antitumor activities. Research in this area has demonstrated that benzothiazole derivatives can be potent antimicrobial agents against a range of bacterial and fungal species. Furthermore, certain derivatives have shown significant antitumor properties, indicating the potential of such compounds in therapeutic applications (Incerti et al., 2017). This suggests that with targeted modifications, N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide could be explored for its antibacterial and antitumor efficacies.
Anti-inflammatory Applications
Compounds with benzothiazole and benzothiophene moieties have been investigated for their anti-inflammatory properties. For example, studies on 5-substituted benzo[b]thiophene derivatives have shown these compounds to possess potent anti-inflammatory activity. This indicates the potential for N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and its derivatives to be explored for anti-inflammatory applications, where structural modifications could enhance or introduce novel anti-inflammatory properties (Radwan et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S2/c1-9(23)19-11-2-4-13-15(8-11)28-18(20-13)21-17(24)16-7-10-6-12(22(25)26)3-5-14(10)27-16/h2-8H,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMCEJOBTFCRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
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